Propargyl PEG5-NHS carbonate

Description

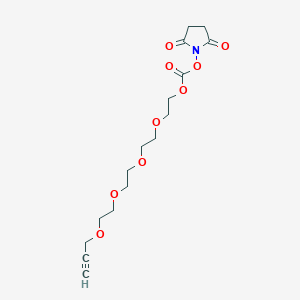

Propargyl PEG5-NHS carbonate is a bifunctional reagent designed for conjugation and bioconjugation applications. While the provided evidence primarily describes Propargyl-PEG5-NHS ester (a structurally analogous compound with an NHS ester group instead of a carbonate), the carbonate variant is hypothesized to share key features:

- Propargyl group: Enables copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) for coupling with azide-functionalized molecules .

- PEG5 spacer: A 5-unit polyethylene glycol chain that enhances hydrophilicity, solubility, and reduces steric hindrance in aqueous reactions .

- NHS-activated carbonate: Reacts with primary amines (e.g., lysine residues in proteins) to form stable carbamate linkages, distinguishing it from NHS esters (which form amide bonds) .

This compound is widely used in peptide/protein modification, surface functionalization, and drug delivery systems.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO9/c1-2-5-21-6-7-22-8-9-23-10-11-24-12-13-25-16(20)26-17-14(18)3-4-15(17)19/h1H,3-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNDURRXHHZCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Propargyl-Terminated PEG Intermediate

The foundational step in preparing Propargyl PEG5-NHS carbonate involves synthesizing an α-alkyne-ω-hydroxyl PEG intermediate. This is achieved via anionic ring-opening polymerization (ROP) of ethylene oxide (EO) using a potassium trimethylsilyl-propargyl-olate initiator. The initiator is formed in situ by reacting 3-trimethylsilyl-2-propargyl alcohol (TMSP) with potassium naphthalene in tetrahydrofuran (THF) under anhydrous conditions . After 72 hours at 20°C, the polymerization yields α-trimethylsilyl-propargyl-ω-hydroxyl PEG, which is precipitated in cold diethyl ether and purified via silica filtration. Deprotection of the terminal trimethylsilyl (TMS) group is performed using tetrabutylammonium fluoride (TBAF), exposing the reactive alkyne moiety while preserving the hydroxyl terminus .

Key parameters for this step include:

-

Molecular weight control : Adjusting the EO-to-initiator ratio modulates PEG chain length. For a 5 kDa PEG (PEG5), a 1:113 monomer-to-initiator ratio is typical .

-

Polydispersity : Gel permeation chromatography (GPC) confirms narrow dispersity (Đ = 1.045) post-deprotection, critical for consistent downstream functionalization .

Functionalization with Diglycolic Anhydride

The hydroxyl terminus of the α-alkyne-PEG intermediate is converted to a carboxylic acid via reaction with diglycolic anhydride. This step is conducted in dichloromethane (DCM) at 20°C for 24 hours, yielding α-alkyne-ω-carboxylic acid PEG . Nuclear magnetic resonance (NMR) spectroscopy validates the transformation, with a distinct singlet at δ 4.23 ppm corresponding to the methylene protons adjacent to the newly formed carboxylic acid group . The product is precipitated in cold diethyl ether and crystallized from a DCM/isopropyl alcohol (IPA) mixture, achieving 95% yield .

Incorporation of the 1,6-Elimination Linker

A reversible 1,6-benzyl elimination linker is introduced to enable controlled release of conjugated amines. The carboxylic acid terminus is first activated as a thiazolidine-2-thione using 2-mercaptothiazoline (2-MT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Subsequent acylation with 4-hydroxymethyl-2,6-dimethylphenol selectively targets the phenolic hydroxyl group under basic conditions, forming a stable ester bond . NMR analysis reveals characteristic aromatic proton signals at δ 7.07 ppm and a benzyl alcohol peak at δ 4.64 ppm, confirming successful linker attachment .

Activation with N-Hydroxysuccinimide (NHS) Carbonate

The terminal benzyl alcohol is activated as an NHS carbonate using disuccinimidyl carbonate (DSC) in the presence of pyridine. This reaction proceeds in a DCM/dimethylformamide (DMF) mixture at 20°C for 24 hours, yielding α-alkyne-ω-NHS carbonate PEG . The NHS group is verified via NMR (δ 2.81 ppm, succinimidyl methylene protons) and Fourier-transform infrared spectroscopy (FTIR) absorption at 1,815 cm⁻¹ (C=O stretch) . Final purification via cold ether precipitation achieves 94% yield with a polydispersity index (Đ) of 1.12 for PEG5 .

Analytical Characterization and Quality Control

Table 1: Physicochemical Properties of this compound

| Property | Value (PEG5) | Method |

|---|---|---|

| Molecular Weight (Mn) | 4,546 Da | GPC |

| Polydispersity (Đ) | 1.12 | GPC |

| NHS Carbonate Purity | >98% | ¹H NMR |

| Alkyne Functionality | Quantitative | FTIR (2,117 cm⁻¹) |

¹H NMR and FTIR are critical for confirming functional group integrity. For instance, the alkyne proton resonance at δ 3.48 ppm (t, J = 2.5 Hz) and the absence of residual TMS signals (δ ~0.1 ppm) ensure complete deprotection . Solubility studies indicate >100 mg/mL in aqueous buffers, facilitated by the PEG backbone .

Discussion of Key Synthetic Challenges

-

Side Reactions : At higher molecular weights (e.g., 80 kDa), chain transfer during ROP increases polydispersity (Đ >1.2) . Optimized monomer addition rates and stringent temperature control mitigate this issue.

-

NHS Carbonate Stability : The NHS group hydrolyzes in aqueous media, necessitating anhydrous storage at -20°C . Lyophilization in the presence of cryoprotectants (e.g., sucrose) extends shelf life.

-

Scale-Up Considerations : Industrial-scale synthesis requires continuous flow reactors to maintain low Đ and high batch-to-batch consistency .

Chemical Reactions Analysis

Types of Reactions

Propargyl PEG5-NHS carbonate undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The terminal alkyne group of this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

Nucleophilic Substitution Reactions: The NHS carbonate group reacts readily with primary amines to form stable amide bonds.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

Primary Amines: React with the NHS carbonate group under mild conditions (pH 7-9) to form amide bonds.

Major Products Formed

Triazole Linkages: Formed from CuAAC reactions.

Amide Bonds: Formed from the reaction with primary amines.

Scientific Research Applications

Propargyl PEG5-NHS carbonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Propargyl PEG5-NHS carbonate involves the formation of stable covalent bonds with biomolecules. The NHS carbonate group reacts with primary amines on proteins, peptides, or other biomolecules to form amide bonds. The propargyl group can undergo CuAAC reactions with azide-containing molecules, forming stable triazole linkages. These reactions enable the precise attachment of functional groups to biomolecules, enhancing their stability, solubility, and targeting capabilities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propargyl-PEG5-NHS Carbonate vs. Homopropargyl Alcohol Carbonate

- Structure: Propargyl PEG5-NHS carbonate: Contains a PEG5 spacer, NHS-activated carbonate, and terminal propargyl group . Homopropargyl alcohol carbonate (Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate): A small-molecule carbonate with a homopropargyl alcohol core and aromatic substituents .

- Reactivity :

- Applications :

This compound vs. Diphenyl Carbonate

- Reactivity: Diphenyl carbonate is less reactive toward amines due to the absence of an activating NHS group. It is primarily used as a monomer in polycarbonate production, requiring high temperatures or catalysts for polymerization .

- Solubility :

This compound vs. Azido-PEG1-Azide

- Functional Groups :

- Applications :

Data Table: Comparative Analysis

Research Findings and Limitations

- Synthetic Challenges : While Propargyl-PEG5-NHS esters are synthesized via alkylation (e.g., propargyl bromide reactions under phase-transfer catalysis) , the carbonate variant may require additional steps to introduce the NHS-activated carbonate group.

- Stability : Unlike diphenyl carbonate, which is chemically stable under ambient conditions , NHS-activated carbonates are moisture-sensitive and require storage at –20°C .

- Functional Superiority : this compound outperforms small-molecule carbonates (e.g., homopropargyl derivatives) in aqueous biocompatibility and conjugation efficiency .

Q & A

Q. What are the critical steps in synthesizing Propargyl PEG5-NHS carbonate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis involves two key steps: (1) activation of the propargyl alcohol via silver-catalyzed carboxylation with CO₂ and (2) conjugation with NHS-PEG5 under controlled conditions. Silver acetate combined with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a proven catalyst system for efficient cyclization, yielding cyclic carbonates with high regioselectivity (Z-isomer confirmed via X-ray analysis) . Optimization requires:

- Catalyst ratio : A 1:1 molar ratio of AgOAc to DBU minimizes side reactions.

- Solvent selection : Toluene enhances cyclic carbonate formation, while polar solvents like DMF favor competing Meyer–Schuster rearrangements .

- Temperature : Room temperature (25°C) avoids thermal decomposition.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the exo-alkenyl cyclic carbonate and PEG5-NHS conjugation. Key peaks include the propargyl proton (δ ~2.5 ppm) and NHS ester carbonyl (δ ~168 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm error.

- HPLC-PDA : Quantifies purity (>95% recommended for biological studies) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence the reaction pathway in synthesizing this compound?

- Methodological Answer : Solvent polarity dictates reaction selectivity (see Table 1):

Q. What computational methods can model the reaction mechanisms involved in this compound synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Models the Ag-catalyzed cyclization mechanism. Key steps include:

- Activation of CO₂ via Ag coordination.

- Anti-addition of CO₂ to the propargyl triple bond (5-exo-dig cyclization).

- Nudged Elastic Band (NEB) Calculations : Identify transition states and energy barriers (e.g., 15.2 kcal/mol for cyclization in toluene) .

- Solvent Effects : Use implicit solvent models (e.g., SMD) to simulate dielectric environments.

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer :

- Click Chemistry : Utilize the propargyl group for Cu-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-modified targeting ligands (e.g., antibodies).

- NHS Ester Conjugation : React with lysine residues on proteins (e.g., albumin) for prolonged circulation.

- In Vitro Validation : Assess cellular uptake via fluorescence microscopy using a BODIPY-labeled derivative .

Experimental Design & Troubleshooting

Q. What strategies address low yield or byproduct formation in this compound synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect α,β-unsaturated ketones (m/z [M+H]⁺ = calculated +1).

- Mitigation Strategies :

- Reduce solvent polarity (switch to toluene/chlorobenzene).

- Lower reaction temperature to 15°C to suppress Meyer–Schuster rearrangement.

- Add molecular sieves (3Å) to scavenge water, which hydrolyzes NHS esters .

Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Serum Stability : Mix with fetal bovine serum (10% v/v) and analyze remaining intact compound using LC-MS.

- Data Interpretation : Fit degradation data to a first-order kinetic model to calculate half-life (t₁/₂) .

Data Interpretation & Reproducibility

Q. How can conflicting results in this compound reactivity be resolved?

- Methodological Answer :

- Control Experiments : Replicate studies using identical catalyst batches (e.g., Sigma-Aldrich AgOAc, ≥99.9%).

- Variable Screening : Use a Design of Experiments (DoE) approach to test solvent purity, CO₂ pressure (1–5 atm), and agitation speed.

- Collaborative Validation : Share raw NMR/HPLC data via repositories like Zenodo for peer verification .

Applications in Advanced Systems

Q. What methodologies enable the use of this compound in bioorthogonal labeling?

- Methodological Answer :

- Two-Step Labeling :

Conjugate NHS ester to primary amines on target proteins.

Perform SPAAC with tetrazine-functionalized probes (e.g., fluorescent dyes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.